Benzene;triphenylstannyl 4-aminobenzoate
Description
Benzene;triphenylstannyl 4-aminobenzoate, also referred to as triphenyltin(IV) 4-aminobenzoate (Ph₃Sn-4-ABz), is an organotin compound synthesized by reacting triphenyltin hydroxide with 4-aminobenzoic acid (4-HABz) . Its structure consists of a central tin atom covalently bonded to three phenyl groups and the deprotonated oxygen of the 4-aminobenzoate ligand. The 4-aminobenzoate moiety introduces a polar amino group (-NH₂) at the para position of the benzene ring, which enhances hydrogen-bonding interactions and influences solubility . This compound has demonstrated significant cytotoxicity against cancer cell lines, particularly HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with mechanisms involving reactive oxygen species (ROS) generation, apoptosis induction, and cell cycle arrest at G1 and G2/M phases .
Properties
CAS No. |
91239-81-5 |
|---|---|
Molecular Formula |
C56H48N2O4Sn2 |
Molecular Weight |
1050.4 g/mol |
IUPAC Name |
benzene;triphenylstannyl 4-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.C6H6.6C6H5.2Sn/c2*8-6-3-1-5(2-4-6)7(9)10;7*1-2-4-6-5-3-1;;/h2*1-4H,8H2,(H,9,10);1-6H;6*1-5H;;/q;;;;;;;;;2*+1/p-2 |
InChI Key |
KWYUFDBOCFBMPD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;triphenylstannyl 4-aminobenzoate typically involves the reaction of triphenylstannyl chloride with 4-aminobenzoic acid in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene;triphenylstannyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the triphenylstannyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid, while nucleophilic substitutions can use reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzene;triphenylstannyl 4-aminobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene;triphenylstannyl 4-aminobenzoate involves its interaction with molecular targets through its functional groups. The aromatic ring can participate in π-π interactions, while the triphenylstannyl group can form covalent bonds with nucleophilic sites. The 4-aminobenzoate moiety can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ph₃Sn-4-ABz with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Comparative Analysis of Triphenylstannyl 4-Aminobenzoate and Analogues
Key Comparisons
Substituent Effects on Bioactivity The 4-amino group in Ph₃Sn-4-ABz enhances hydrogen bonding and ROS generation, contributing to its selective cytotoxicity . In contrast, the 4-nitro group in triphenyltin(IV) 4-nitrobenzoate reduces solubility and shifts activity toward disinfectant applications . Formyl-substituted derivatives (e.g., Ph₃Sn-4-formylbenzoate) act as intermediates for Schiff base ligands, which exhibit enhanced anticancer activity when complexed with tin .
Ester vs. Organotin Moieties Ethyl and methyl 4-aminobenzoate lack the Ph₃Sn group, rendering them non-cytotoxic. Instead, they are used in polymer synthesis or crystallography studies . The Ph₃Sn group in tin derivatives is critical for ROS-mediated apoptosis, as evidenced by negligible toxicity in non-tin analogues .
Physicochemical Properties Solubility: Ph₃Sn-4-ABz shows moderate solubility in DMSO due to the amino group, whereas nitro-substituted analogues are less soluble . Crystallinity: Methyl 4-aminobenzoate exhibits polymorphism with distinct hydrogen-bonded networks, while Ph₃Sn-4-ABz forms stable monoclinic crystals suitable for X-ray diffraction .
Synthetic Routes Ph₃Sn-4-ABz is synthesized via reaction of triphenyltin hydroxide with 4-HABz under reflux . Ethyl 4-aminobenzoate is prepared electrochemically or through esterification, highlighting the versatility of non-metallic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
